Lys-Pro-Glu
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H28N4O6 |
|---|---|
Molecular Weight |
372.42 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H28N4O6/c17-8-2-1-4-10(18)15(24)20-9-3-5-12(20)14(23)19-11(16(25)26)6-7-13(21)22/h10-12H,1-9,17-18H2,(H,19,23)(H,21,22)(H,25,26)/t10-,11-,12-/m0/s1 |
InChI Key |
CNGOEHJCLVCJHN-SRVKXCTJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis of Lys Pro Glu Sequences
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental to elucidating the three-dimensional structure of peptides. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed information about the solution-state conformation and molecular integrity of Lys-Pro-Glu.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of peptides like this compound. The presence of a proline residue significantly influences the conformational landscape due to the possibility of cis-trans isomerization around the Lys-Pro peptide bond. This isomerization is a slow process on the NMR timescale, often resulting in two distinct sets of resonances for the residues preceding the proline.
Two-dimensional (2D) NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to assign the proton resonances and to determine through-space proximities between protons, respectively. The chemical shifts of the α-protons (Hα) and amide protons (HN) are particularly sensitive to the local secondary structure. For instance, in proline-containing peptides, the chemical shift of the proline Hα, Hβ, Hγ, and Hδ protons provides a characteristic fingerprint.
The conformational equilibrium of tripeptides in solution is often a dynamic ensemble of structures. For sequences containing charged residues like lysine (B10760008) and glutamic acid, the pH of the solution plays a critical role in influencing the conformational preferences by altering the protonation states of the side chains.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound in D₂O
| Amino Acid | Proton | Expected Chemical Shift Range (ppm) |
| Lysine (Lys) | Hα | 4.2 - 4.4 |
| Hβ | 1.8 - 2.0 | |
| Hγ | 1.4 - 1.6 | |
| Hδ | 1.6 - 1.8 | |
| Hε | 3.0 - 3.2 | |
| Proline (Pro) | Hα | 4.3 - 4.5 |
| Hβ | 2.0 - 2.3 | |
| Hγ | 1.9 - 2.2 | |
| Hδ | 3.5 - 3.8 | |
| Glutamic Acid (Glu) | Hα | 4.2 - 4.4 |
| Hβ | 2.0 - 2.2 | |
| Hγ | 2.3 - 2.5 |
Note: These are approximate ranges and can vary based on solution conditions (pH, temperature, solvent) and the cis/trans conformation of the Lys-Pro peptide bond.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis
Mass spectrometry is an indispensable technique for verifying the molecular weight of the this compound tripeptide and for obtaining sequence information through fragmentation analysis. The exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined mass to confirm the peptide's identity.
Tandem mass spectrometry (MS/MS) is particularly informative for sequencing. In this technique, the parent ion corresponding to the peptide is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide sequence-specific information. The fragmentation of peptides typically occurs at the peptide bonds, leading to the formation of b- and y-ions.
In a study involving a larger peptide containing the sequence Lys-Phe-Cys-Pro-Glu-Gly-Lys-Cys-Val, tandem mass spectrometry was successfully used to determine the amino acid sequence. nih.gov The fragmentation pattern would reveal characteristic losses from the side chains of lysine and glutamic acid, and the presence of proline can influence the fragmentation efficiencies of adjacent peptide bonds.
Table 2: Theoretical Monoisotopic Masses of Fragment Ions for this compound
| Ion Type | Sequence | m/z |
| b-ions | ||
| b₁ | Lys | 129.1022 |
| b₂ | Lys-Pro | 226.1550 |
| y-ions | ||
| y₁ | Glu | 148.0604 |
| y₂ | Pro-Glu | 245.1132 |
| Parent Ion | ||
| [M+H]⁺ | This compound | 373.2132 |
Computational Approaches for Structural Modeling
Computational methods provide a powerful complement to experimental techniques by offering detailed insights into the conformational dynamics and energetics of peptides.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are used to explore the conformational space available to the this compound tripeptide and to assess the stability of different conformations. nih.govacs.org A key aspect of simulating proline-containing peptides is the accurate representation of the cis-trans isomerization of the X-Pro peptide bond, which has a significant energy barrier. nih.gov
MD simulations can reveal the preferred dihedral angles (φ, ψ) of the peptide backbone and the rotameric states of the amino acid side chains. The presence of the charged lysine and glutamic acid residues means that electrostatic interactions and the formation of salt bridges, either intramolecularly or with the surrounding solvent, are crucial determinants of the conformational ensemble. The proline residue introduces a conformational constraint, often inducing turns or specific secondary structures in longer peptides. researchgate.net Studies on proline-containing tripeptides have shown that they can adopt β-turn structures. researchgate.net
Quantum Mechanical/Molecular Mechanical (QM/MM) Free Energy Simulations for Reaction Mechanisms
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are a sophisticated computational tool used to study chemical reactions in large molecular systems. numberanalytics.comnih.gov For a peptide like this compound, QM/MM methods could be employed to investigate the mechanism of peptide bond hydrolysis or other chemical transformations.
In a QM/MM simulation, the chemically active region (e.g., the peptide bond being cleaved and the attacking species) is treated with a high level of quantum mechanics, which can accurately describe the breaking and forming of chemical bonds. nih.govacs.org The rest of the peptide and the surrounding solvent are treated with a more computationally efficient molecular mechanics force field. nih.govacs.org This approach allows for the calculation of free energy barriers for reactions, providing insights into reaction rates and mechanisms that are not readily accessible through purely experimental or classical simulation methods. nih.govacs.org
Crystallographic Studies of this compound-Containing Peptides within Protein Complexes
While a crystal structure of the isolated this compound tripeptide may not be available, the conformation of this sequence when it is part of a larger polypeptide chain within a protein complex can be determined by X-ray crystallography. These studies provide high-resolution snapshots of the peptide in a specific environment.
Investigation of Intramolecular Interactions within this compound Sequences
The spatial arrangement of the this compound peptide is largely dictated by a network of non-covalent interactions within the molecule. These forces, including hydrogen bonds and electrostatic interactions, in conjunction with the structural constraints imposed by the central proline residue, define the peptide's conformational landscape.
Hydrogen bonds are crucial for stabilizing the secondary structure of peptides. In the this compound sequence, intramolecular hydrogen bonds can form between different parts of the molecule, contributing to a more compact and defined structure. Research indicates the presence of a hydrogen bond between the residues at the N-terminal (Lysine) and C-terminal (Glutamate) positions. acs.org These interactions play a significant role in determining the molecule's structure, stability, and properties. acs.org
| Donor Group | Acceptor Group | Potential Structural Implication |
|---|---|---|
| Lysine Amine (Side Chain) | Glutamate (B1630785) Carbonyl (Side Chain) | Stabilization of a folded or turn-like structure. acs.org |
| Backbone Amide N-H | Backbone Carbonyl C=O | Formation of γ- or β-turns. rsc.org |
| Water Molecule (Mediated) | Side Chain and/or Backbone Atoms | Indirect stabilization of conformation. pdbj.org |
At neutral pH, lysine possesses a positively charged amino group on its side chain, while glutamate has a negatively charged carboxyl group. proteinstructures.com The attraction between these opposite charges can lead to the formation of a strong electrostatic interaction known as a salt bridge. acs.orgresearchgate.net This interaction is a dominant force in the conformational arrangement of this compound, bringing the N-terminal and C-terminal residues into proximity. acs.org
The formation of salt bridges is a critical factor in protein and peptide stability. researchgate.net In collagen-model peptides, sequences containing Gly-Pro-Lys and Gly-Asp/Glu-Hyp have demonstrated significant gains in triple-helix stability, which is attributed to these interchain ion pairs. researchgate.netnih.govacs.org The presence of positively charged lysine residues can also favor the deprotonation of nearby acidic residues like glutamate, further strengthening the electrostatic attraction. osti.gov While direct ion pairing is a primary mechanism, stabilization can also occur through indirect, water-mediated interactions between the charged side chains. pdbj.org The strength of these electrostatic bonds in an aqueous solution can range from -38 to -73 kJ/mol. researchgate.net
| Interacting Residues | Nature of Interaction | Significance |
|---|---|---|
| Lysine (Lys) | Glutamate (Glu) | Salt Bridge (Ion Pair) formation between the positively charged ε-amino group of Lys and the negatively charged γ-carboxyl group of Glu. acs.org |
| Lysine (Lys) & Glutamate (Glu) | Water-Mediated Ionic Interaction | Contributes to molecular stabilization when direct salt bridge formation is sterically hindered. pdbj.org |
Proline is unique among the 20 common amino acids because its side chain is covalently bonded to the backbone α-amino group, forming a rigid five-membered ring. embopress.orgbocsci.comrusselllab.org This cyclic structure severely restricts the rotational freedom around the N-Cα bond, imparting significant conformational rigidity to the peptide backbone. libretexts.org
Due to these constraints, proline is often referred to as a "helix breaker" but is a potent inducer of turns, particularly β-turns, in peptide chains. russelllab.orguomustansiriyah.edu.iqresearchgate.net The presence of proline in the i+1 position of a peptide sequence is known to actively promote the formation of β-turns. rsc.orgbiorxiv.org In the context of this compound, the proline residue at the central (i+1) position facilitates a kink or turn in the backbone, bringing the flanking lysine and glutamate residues into close spatial proximity. This turn-like conformation is essential for enabling the intramolecular hydrogen bonding and electrostatic interactions described previously. acs.orgnih.gov The rigid structure of proline helps to pre-organize the peptide into a conformation that is favorable for these side-chain interactions, effectively creating a quasi-cyclic structure stabilized by the salt bridge and hydrogen bonds. embopress.orgbocsci.com
Molecular Recognition and Intermolecular Interactions of Lys Pro Glu Containing Peptides
Ligand-Receptor Binding Investigations
The ability of peptides containing the Lys-Pro-Glu sequence to bind to specific receptors is a key area of research. These investigations shed light on the potential of such peptides to modulate biological pathways and serve as leads for therapeutic development.
Neuropilin-1 (NRP-1) Interaction Studies with Cyclic this compound Derivatives
Neuropilin-1 (NRP-1) is a transmembrane receptor involved in various physiological and pathological processes, including angiogenesis and neuronal guidance. It has emerged as a significant target in anti-cancer therapy due to its role as a co-receptor for Vascular Endothelial Growth Factor-165 (VEGF-165), a primary driver of tumor angiogenesis. Molecules that can inhibit the binding of VEGF-165 to NRP-1 are therefore of considerable interest.
Research has identified a cyclic peptide, H-c[this compound]-Arg-OH, as a potent inhibitor of the VEGF-165/NRP-1 interaction. Structure-activity relationship studies have been conducted to understand the critical features of this peptide for its inhibitory activity. These studies have revealed that both the ring size of the cyclic peptide and the stereochemistry of the amino acid residues are crucial for a high inhibitory effect. The H-c[this compound]-Arg-OH peptide demonstrated a significant inhibitory effect on the binding of VEGF-165 to NRP-1, with a reported half-maximal inhibitory concentration (IC50) of 0.18 μM.
Further investigations involving the design, synthesis, and in vitro evaluation of various analogues, including those with 14- and 15-membered rings, have provided deeper insights into the structural requirements for potent NRP-1 inhibition. Docking analyses have also been employed to model the interaction between these cyclic peptides and the NRP-1 receptor, further guiding the development of more effective anti-angiogenic agents.
Table 1: Inhibitory Activity of H-c[this compound]-Arg-OH on VEGF165/NRP-1 Binding
| Compound | Target | Inhibitory Activity (IC50) |
| H-c[this compound]-Arg-OH | VEGF165/NRP-1 | 0.18 µM |
Myosin Light Chain (MLC-1)–Actin Interaction Modulation by this compound Sequences
The interaction between myosin and actin is fundamental to muscle contraction and other cellular motile processes. This interaction is regulated by various proteins, including the myosin light chains. While the direct modulation of the Myosin Light Chain-1 (MLC-1)–actin interaction by a specific this compound sequence has not been extensively documented in the scientific literature, the individual amino acid properties within this motif suggest a potential for such an interaction.
The positively charged side chain of lysine (B10760008) is capable of forming electrostatic interactions with negatively charged residues on actin. Conversely, the negatively charged glutamic acid could interact with positively charged regions of MLC-1 or actin. The proline residue, with its unique cyclic structure, would introduce a conformational rigidity to the peptide backbone, potentially orienting the charged lysine and glutamic acid residues in a manner that is conducive to specific binding and modulation of the MLC-1–actin complex. The precise nature and functional consequence of such a potential interaction remain an area for future investigation.
Integrin Activation Inhibition Mechanisms
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in cellular signaling, migration, and proliferation. The inhibition of integrin activation is a key therapeutic strategy for various diseases, including cancer and inflammatory disorders. The most well-characterized integrin-binding motif is the Arg-Gly-Asp (RGD) sequence.
Currently, there is a lack of specific research demonstrating that the this compound sequence acts as a direct inhibitor of integrin activation. However, the fundamental principles of molecular recognition in integrin-ligand interactions can provide a framework for speculating on the potential role of a this compound motif. Integrin binding sites often recognize a combination of charged and hydrophobic residues. The this compound sequence presents a distinct pattern of a positive charge (Lys), a hydrophobic element (Pro), and a negative charge (Glu). This arrangement could theoretically interact with complementary charged and hydrophobic pockets within an integrin binding domain. The proline residue could also induce a specific turn structure that might be recognized by certain integrin subtypes. Further research, such as peptide screening and structural studies, would be necessary to determine if this compound or similar sequences can indeed function as inhibitors of integrin activation.
Peptide-Protein Interaction Profiling
Understanding how peptides containing the this compound motif interact with a broader range of proteins is essential for elucidating their biological functions and potential applications. This includes examining their binding specificity to enzyme active sites and their contribution to the stability of peptide-protein complexes.
Specificity of Binding to Enzyme Active Sites
The active sites of enzymes are highly specific environments that recognize and bind to substrates with remarkable precision. This specificity is governed by a combination of factors, including shape complementarity, hydrogen bonding, and electrostatic interactions. While there is no widespread documentation of enzymes that specifically recognize the this compound tripeptide as a primary substrate or inhibitor, the characteristics of the individual amino acids offer clues to potential interactions.
Many proteases, for instance, have specificities for charged residues at their cleavage sites. A protease might recognize the positively charged lysine or the negatively charged glutamic acid within the this compound sequence. The proline residue is known to be a "helix breaker" and can be a recognition element for certain enzymes. For example, some peptidases exhibit specificity for proline-containing peptides. The combination of a basic residue (Lys), a rigid residue (Pro), and an acidic residue (Glu) would present a unique substrate profile. It is plausible that certain kinases, phosphatases, or other modifying enzymes could recognize this motif for post-translational modifications, or that specific peptidases could cleave at or near this sequence. However, without direct experimental evidence, the specificity of this compound for particular enzyme active sites remains a theoretical consideration.
Contribution of this compound to Peptide-Protein Complex Stabilization
The formation of stable peptide-protein complexes is crucial for many biological processes. The this compound sequence is well-suited to contribute to the stability of such complexes through various non-covalent interactions. The oppositely charged side chains of lysine and glutamic acid can form a salt bridge, which is a strong electrostatic interaction that can significantly enhance the stability of a protein's folded structure or the interface of a protein-protein complex.
A notable example of the stabilizing role of a similar sequence is found in the structure of collagen. The collagen triple-helix is stabilized by various interactions, including interchain ion pairs. Studies on host-guest peptides have demonstrated that sequences containing Gly-Pro-Lys and Gly-Asp/Glu-Hyp contribute significantly to the thermal stability of the collagen triple-helix. This stabilization is attributed to the formation of interchain ion pairs between the lysine and aspartic/glutamic acid residues. This finding strongly suggests that a this compound motif, by facilitating such electrostatic interactions, can play a vital role in stabilizing the association between peptide chains or between a peptide and a protein. The proline residue, by restricting the conformational flexibility of the peptide backbone, can further enhance the stability of the complex by reducing the entropic penalty of binding.
Table 2: Potential Contributions of this compound to Peptide-Protein Complex Stabilization
| Interaction Type | Involving Residues | Description |
| Electrostatic (Salt Bridge) | Lysine, Glutamic Acid | Formation of an ion pair between the positively charged lysine and negatively charged glutamic acid. |
| Conformational Rigidity | Proline | Reduces the flexibility of the peptide backbone, pre-organizing it for binding and reducing entropic loss upon complex formation. |
Interactions with Heparin and Heparan Sulfate (B86663) in Extracellular Matrix Contexts
The this compound sequence, particularly the positively charged lysine residue, is implicated in interactions with negatively charged glycosaminoglycans (GAGs) such as heparin and heparan sulfate (HS) in the extracellular matrix (ECM). nih.govescholarship.org These interactions are fundamental to a vast array of biological processes, including cell adhesion, migration, and signaling. escholarship.org
Heparin and HS are linear polysaccharides characterized by a high density of negative charges due to sulfate and carboxyl groups. researchgate.net This anionic nature facilitates strong electrostatic interactions with positively charged amino acid residues on proteins, predominantly lysine and arginine. nih.govescholarship.org The ε-amino group of lysine in this compound can serve as a key binding site for the sulfate groups of heparin or HS.
While direct studies focusing exclusively on the this compound tripeptide's interaction with heparin/HS are specific, the principles of these interactions are well-established from studies of larger heparin-binding proteins. nih.gov The specificity of HS-protein interactions is not merely based on random electrostatic attraction; rather, it often involves the recognition of specific spatial arrangements of sulfated sugar units within the HS chain by a pattern of basic residues on the protein surface. escholarship.orgnih.gov
The interaction of proteins containing lysine residues with the ECM is crucial for cellular function. For example, the enzyme lysyl oxidase, which is vital for collagen cross-linking, binds to ECM proteins, and this binding can be influenced by the cellular environment. nih.gov The table below outlines the key molecular components involved in these ECM interactions.
The binding of proteins to HS chains on the cell surface and in the ECM can serve to immobilize proteins, create concentration gradients for morphogens, facilitate protein-receptor interactions, or trigger conformational changes in the protein. escholarship.org The presence of a this compound sequence within a protein can thus contribute to its localization and function within the complex, interactive environment of the extracellular matrix through specific or semi-specific binding to heparin and heparan sulfate proteoglycans.
Enzymatic Activities and Substrate/inhibitor Research Involving Lys Pro Glu and Its Analogs
Substrate Specificity for Various Proteases and Peptidases
Angiotensin-converting enzyme (ACE) is a key peptidyl-dipeptidase in the renin-angiotensin system, known for its broad substrate specificity. rsc.org While primarily recognized for converting angiotensin I to angiotensin II, ACE can hydrolyze various peptides, including tripeptides. nih.gov Research into ACE inhibitory peptides has shown that food-derived proteins can be a significant source of active peptides, with tripeptides being extensively studied for their potential to prevent hypertension. rsc.org
Studies on the two distinct isoforms of ACE, the somatic and testicular types, have revealed different affinities for substrates and inhibitors. rsc.orgahajournals.org For instance, keto-ACE, a ketomethylene derivative of the blocked tripeptide substrate Bz-Phe-Gly-Pro, inhibits the C-domain of ACE at a much lower concentration than the N-domain. ahajournals.org While specific kinetic data for Lys-Pro-Glu as a direct ACE substrate or inhibitor is not prominently featured in the literature, the general characteristics of tripeptides as ACE inhibitors suggest that peptides with specific structural features can effectively bind to the enzyme's active site. rsc.org The catalytic properties of enzymes with close resemblance to ACE, such as Escherichia coli dipeptidyl carboxypeptidase (EcDCP), have been investigated using synthetic N-substituted tripeptides, demonstrating that these enzymes can hydrolyze such substrates much more rapidly than natural peptides like angiotensin I or bradykinin. scialert.net
Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that specifically cleaves dipeptides from the N-terminus of peptides containing proline or alanine (B10760859) at the penultimate position. mdpi.comtandfonline.com Inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes. mdpi.com Numerous studies have focused on identifying DPP-IV inhibitory peptides, particularly tripeptides derived from food sources. mdpi.comtandfonline.com
Research indicates that oligopeptides with an N-terminal X-Pro sequence can exhibit potent DPP-IV inhibitory activity. mdpi.com A significant increase in inhibitory activity has been observed in tripeptides compared to dipeptides. acs.org For example, collagen-derived tripeptides such as Gly-Pro-Hyp have been identified as competitive inhibitors of DPP-IV. tandfonline.com Structure-activity relationship studies have highlighted the importance of molecular weight and the presence of hydrophobic residues for the inhibitory action of tripeptides. mdpi.com While this compound itself has not been singled out in major inhibition studies, deep learning models used to screen for potent DPP-IV inhibitory tripeptides have identified sequences like WAW, WAY, and WPN as having high activity, underscoring the potential for diverse tripeptide sequences to act as inhibitors. acs.org
| Tripeptide | Source/Type | Inhibitory Characteristic | Reference |
|---|---|---|---|
| Gly-Pro-Hyp | Collagen-derived | Competitive inhibitor (Ki = 4.5 mM) | tandfonline.com |
| Ile-Pro-Ile (Diprotin A) | Bioactive peptide | Known DPP-IV inhibitor | tandfonline.com |
| QPQ, QPG, QPF | Ginger protease hydrolysis of wheat protein | High inhibitory activity (IC50 range: 56.7-79.8 µM) | mdpi.com |
| WAW, WAY, WPN | Identified via deep learning model | Top predicted inhibitory activity (IC50: 103.66-128.59 µM) | acs.org |
The cathepsin family of proteases plays a crucial role in cellular protein turnover. anaspec.com Analogs of this compound have been pivotal in characterizing the substrate specificity of Cathepsin D and Cathepsin E, both of which are aspartic proteinases. anaspec.compeptide.co.jp
Cathepsin E exhibits high affinity for hydrophobic amino acid residues at the P1 and P1' positions of its substrates and, unlike Cathepsin D, can accommodate a lysine (B10760008) residue at the P2 position. viamedica.pl A synthetic peptide, Lys-Pro-Ile-Glu-Phe-Phe(4-NO2)-Arg-Leu, has been identified as a substrate for Cathepsin E. uniprot.org Similarly, the peptide Lys-Pro-Ile-Glu-Phe*Nph-Arg-Leu has proven to be an excellent chromogenic substrate for Cathepsin D. nih.gov Further research utilized a series of peptides based on this sequence to explore the S2 and S3 binding preferences of Cathepsin D and E. nih.govnih.gov
Fluorogenic resonance energy transfer (FRET) substrates incorporating the Lys-Pro sequence have been developed for sensitive assays. The substrate MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 is hydrolyzed effectively by both Cathepsin E and Cathepsin D. peptide.co.jp Another FRET substrate, Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2, is also used for Cathepsin D assays. medchemexpress.combachem.com
| Substrate Sequence | Target Enzyme(s) | Type | Key Finding | Reference |
|---|---|---|---|---|
| Lys-Pro-Ile-Glu-Phe-Phe(4-NO2)-Arg-Leu | Cathepsin E | Synthetic | Km = 0.04 mM | uniprot.org |
| Lys-Pro-Ile-Glu-Phe*Nph-Arg-Leu | Cathepsin D | Chromogenic | kcat/Km = 0.92 x 10⁻⁶ s⁻¹ M⁻¹ | nih.gov |
| MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 | Cathepsin D & E | Fluorogenic (FRET) | kcat/Km = 15.6 mM⁻¹s⁻¹ (Cathepsin D), 10.9 mM⁻¹s⁻¹ (Cathepsin E) | peptide.co.jp |
| Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2 | Cathepsin D | Fluorogenic (FRET) | Sensitive substrate for Cathepsin D assays | medchemexpress.combachem.com |
Matrix metalloproteinases (MMPs) and TACE are involved in tissue remodeling and the processing of signaling molecules. researchgate.net Fluorogenic peptide substrates containing Lys-Pro sequences or their analogs have been developed to quantify the enzymatic activity of various MMPs and TACE. researchgate.net
A notable example is the substrate Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2, which is an excellent substrate for MMP-3 (stromelysin 1). rndsystems.comechelon-inc.com Variations of this sequence are used to assay for a range of MMPs. For instance, the substrate DABCYL-GABA-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Glu(EDANS)-Ala-Lys-NH2 is selective for MMP-3, MMP-13, and MMP-9, but shows no activity with MMP-1, MMP-7, or MMP-8. cpcscientific.com Another variation, 5-FAM-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(QXL® 520)-NH2, is a sensitive substrate for assaying MMP-3 and MMP-12 activities. anaspec.com
Furthermore, the addition of a lysine residue to the N-terminus of a common MMP substrate, resulting in Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, was found to improve its properties for hydrolysis by collagenases (MMP-1, MMP-8, MMP-13) and TACE. researchgate.net
| Substrate Sequence | Target Enzyme(s) | Key Kinetic Parameter (kcat/Km) | Reference |
|---|---|---|---|
| MCA-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(DNP)-NH2 | MMP-3 | 218,000 s⁻¹ M⁻¹ | echelon-inc.com |
| DABCYL-GABA-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Glu(EDANS)-Ala-Lys-NH2 | MMP-3, MMP-13, MMP-9 | 29.0 M⁻¹s⁻¹ (MMP-3), 13.0 M⁻¹s⁻¹ (MMP-13), 7.5 M⁻¹s⁻¹ (MMP-9) | cpcscientific.com |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 | Collagenases, TACE | Increased specificity constant compared to parent substrate | researchgate.net |
Thermopsin is a thermostable acid protease originally isolated from Sulfolobus acidocaldarius. nih.govresearchgate.net Its substrate specificity is similar to that of pepsin, showing a preference for large hydrophobic residues on both sides of the scissile bond. nih.govgoogle.com To confirm this specificity and study its kinetic properties, a synthetic substrate analog of this compound was utilized: Lys-Pro-Ala-Glu-Phe-p-nitro-phenylalanyl-Ala-Leu. nih.govresearchgate.net
Research demonstrated that thermopsin cleaves this synthetic substrate between the Phenylalanine (Phe) and p-nitro-phenylalanyl residues. nih.gov The optimal conditions for this hydrolysis were determined to be a pH of 2.0 and a temperature of 75°C. nih.gov Under these conditions, the enzyme exhibits Michaelis-Menten kinetics.
| Substrate | Cleavage Site | Km | kcat | Optimal Conditions | Reference |
|---|---|---|---|---|---|
| Lys-Pro-Ala-Glu-Phe-p-nitro-phenylalanyl-Ala-Leu | Phe-(p-nitro)Phe | 5.3 x 10⁻⁵ M | 14.3 s⁻¹ | pH 2.0, 75°C | nih.govresearchgate.net |
Renin is a highly specific aspartic protease that cleaves angiotensinogen (B3276523) to produce angiotensin I. The development of sensitive substrates is crucial for evaluating renin inhibitors. nih.govnih.gov Research into renin substrate analogs has led to the synthesis of various peptides, including those containing a Lys-Pro motif.
A series of intramolecularly quenched fluorogenic renin substrates based on the human angiotensinogen sequence were developed. nih.govnih.gov By shortening the sequence and making systematic variations, the substrate DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp was created. nih.govnih.gov In this analog, a lysine residue replaces the native isoleucine at the P6 position. This substitution contributed to an increased value for kcat, resulting in a highly sensitive substrate for renin assays. nih.govnih.gov This work demonstrates the importance of residues at various positions for defining substrate specificity and improving kinetic properties for renin. nih.govnih.govnih.gov
| Substrate | kcat/Km | Optimal pH | Key Feature | Reference |
|---|---|---|---|---|
| DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp | 350,000 M⁻¹s⁻¹ | 6.0-7.0 | Lysine at P6 position increases kcat | nih.govnih.gov |
Assessment of Epimerase Activity (e.g., L-Ala-D/L-Glu epimerase)
Epimerases are enzymes that catalyze the inversion of stereochemistry at an asymmetric center in a molecule. In the context of peptides, they can convert L-amino acids to their D-isomers and vice versa. One such enzyme is L-Ala-D/L-Glu epimerase, which is involved in the metabolism of the bacterial cell wall component, murein. frontiersin.orgebi.ac.uk This enzyme catalyzes the epimerization of L-Ala-D-Glu to L-Ala-L-Glu. frontiersin.orgecmdb.ca
Research on L-Ala-D/L-Glu epimerase from Escherichia coli (YcjG) has shown that it has a specific substrate preference. uniprot.org While it can act on various dipeptides with L-Ala at the N-terminus, its activity is restricted at the C-terminal position. frontiersin.orgfrontiersin.org The enzyme is active on L-Ala-X dipeptides (where X is an amino acid), but notably, it does not show activity for L-Ala-L-Pro. ecmdb.cauniprot.org Furthermore, it is inactive with substrates like L-Lys-L-Glu and L-Pro-L-Glu. ecmdb.cauniprot.org This substrate specificity suggests that an epimerase like YcjG would likely not be active on the tripeptide this compound due to the presence of proline following the potential N-terminal lysine and the specific requirements at the C-terminus.
Studies on other dipeptide epimerases have revealed a range of specificities. For example, an epimerase from Thermotoga maritima shows high activity towards L-Ala-D/L-Phe, L-Ala-D/L-Tyr, and L-Ala-D/L-His, highlighting how different epimerases have evolved to recognize different substrates. frontiersin.org Homology modeling and virtual screening have been used to predict and confirm novel substrate specificities among dipeptide epimerases. pnas.orgnih.gov
Determination of Enzymatic Kinetic Parameters (Kₘ, kcat, IC₅₀ values)
Enzymatic kinetic parameters such as the Michaelis constant (Kₘ), catalytic rate constant (kcat), and the half-maximal inhibitory concentration (IC₅₀) are crucial for understanding enzyme-substrate and enzyme-inhibitor interactions. While specific kinetic data for this compound is scarce, studies on enzymes that cleave proline-containing peptides or peptides with C-terminal glutamate (B1630785) provide valuable insights.
Dipeptidyl Peptidase IV (DPP-IV): DPP-IV is a serine protease that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. researchgate.netcambridge.orgwikipedia.org Given this specificity, DPP-IV could potentially cleave the Lys-Pro bond in this compound. The efficiency of DPP-IV is influenced by the amino acids at the N-terminus (P2 position), with a preference for hydrophobic and basic residues. cambridge.org The presence of Lysine at the P2 position in this compound would likely make it a substrate for DPP-IV. Kinetic studies on DPP-IV with various substrates have been performed, although specific values for this compound are not reported. researchgate.net
Prolyl Oligopeptidase (POP): POP is an endopeptidase that cleaves peptide bonds on the C-terminal side of proline residues. expasy.org This enzyme could potentially cleave the Pro-Glu bond in this compound. The kinetic parameters for POP have been determined using various synthetic substrates. uni-halle.de
Glutamate Carboxypeptidase II (GCPII): GCPII is a zinc-dependent exopeptidase that cleaves C-terminal glutamate residues from peptides. nih.govnih.gov Its natural substrate is N-acetyl-L-aspartyl-L-glutamate (NAAG). nih.gov GCPII could potentially cleave the C-terminal glutamate from this compound. Kinetic studies have been performed on recombinant human GCPII with various dipeptide substrates. avcr.cz
Novel Glutamine Endoprotease: Research has identified a novel glutamine-specific endoprotease in human saliva that shows a preference for the tripeptide sequence Xaa-Pro-Gln, with Lys being a common residue at the P3 position (Xaa). nih.gov While the substrate is not identical, the recognition of a Lys-Pro-Gln sequence suggests that enzymes with similar specificity might exist that could act on this compound. The Kₘ value for the synthetic substrate Lys-Pro-Gln-pNA was determined to be 97 ± 7.7 μM. nih.gov
Interactive Data Table: Kinetic Parameters of Related Enzymes and Substrates Below is a summary of kinetic data for enzymes that may interact with peptides similar to this compound.
| Enzyme | Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Glutamine Endoprotease | Lys-Pro-Gln-pNA | 97 | - | - |
| Recombinant Human GCPII | Ac-Asp-Glu | 0.427 | 0.59 | 1,381,000 |
| Peptide Deformylase | Fo-Nle-ArgNH₂ | - | - | 450,000 |
| Prolyl 4-Hydroxylase | PEG-Gly-Tyr-Pro-GlyOEt | 580 | 360 | 10,000 |
| Cathepsin K | Z-FR-AMC | 48.5 | 2.1 | 44,000 |
| Cathepsin L | Z-FR-AMC | 2.2 | 7.5 | 3,400,000 |
Data sourced from multiple studies. avcr.cznih.govraineslab.comrenyi.hunih.gov Note: "-" indicates data not available.
Elucidation of Enzyme Inhibition Mechanisms and Binding Modes
The inhibition of enzymes is a key area of research for drug development. Understanding how inhibitors bind to an enzyme's active site and their mechanism of inhibition (e.g., competitive, non-competitive) is critical.
For enzymes like DPP-IV, both competitive and mixed-type inhibitors have been identified. frontiersin.orgnih.gov Some peptide analogs of Ile-Pro-Ile act as competitive inhibitors of DPP-IV, with IC₅₀ values varying widely depending on their structure. frontiersin.orgnih.gov Molecular docking studies have shown how these peptide analogs interact with the active site of DPP-IV. frontiersin.orgnih.gov
In the case of prohormone convertases, peptidyl substrate analogs have been shown to act as reversible competitive inhibitors. nih.gov The introduction of unnatural amino acids at the P'1 position can significantly affect the inhibitory potency. nih.gov
For GCPII, mutagenesis studies have been instrumental in elucidating the roles of specific active site residues. For instance, substituting Glu424 with alanine in human GCPII results in a complete loss of catalytic activity, confirming its direct involvement in peptide hydrolysis. nih.gov Crystal structures of GCPII in complex with inhibitors have provided detailed insights into the binding modes. nih.govrcsb.org
Design of Substrate Analogs for Enhanced Specificity and Sensitivity
The design of substrate analogs is a powerful tool for improving the specificity and sensitivity of enzymatic assays and for developing potent enzyme inhibitors. This often involves modifying the peptide sequence with unnatural amino acids or chemical moieties.
For proteases, creating a library of substrates with variations at different positions (P5 to P3') can help in systematically profiling substrate specificity. hkmj.org This information can then be used to engineer "super-reactive" substrates with enhanced activity. hkmj.org For example, in the study of the main protease of SARS coronavirus, this approach led to the design of substrates with more than a two-fold increase in activity. hkmj.org
Another strategy involves introducing modifications that prevent proteolytic degradation, thereby improving the stability of peptide analogs. frontiersin.org For instance, reducing the amine bond between Lys⁸-Lys⁹ in a neurotensin (B549771) analog significantly inhibited its degradation. frontiersin.org
The use of unnatural amino acids in peptide libraries, such as in the HyCoSuL (Hybrid Combinatorial Substrate Library) approach, allows for a broader exploration of the chemical space of an enzyme's active site, which can lead to the discovery of highly specific substrates or inhibitors. nih.gov Computational methods, including de novo protein design and molecular dynamics simulations, are also increasingly being used to design peptide analogs with improved activity and stability. researchgate.netbiorxiv.org
Biological Roles and Cellular Effects of Lys Pro Glu in in Vitro Research Models
Impact on Cellular Proliferation and Differentiation in Stem Cell Models
In vitro studies utilizing stem cell models, particularly human periodontal ligament stem cells (hPDLSCs), have provided critical insights into the regenerative potential of Lys-Pro-Glu. Research indicates that this tripeptide can concurrently influence both the proliferation (increase in cell number) and differentiation (specialization) of these cells.
When introduced to hPDLSC cultures, this compound has been observed to enhance the rate of cell division, suggesting a mitogenic effect that is fundamental for tissue repair processes. Beyond proliferation, the peptide plays a directive role in stem cell fate. It has been shown to significantly promote osteogenic differentiation—the process by which stem cells become bone-forming osteoblasts. This is evidenced by the upregulation of key osteogenic markers, including alkaline phosphatase (ALP) activity, and increased expression of genes such as Runt-related transcription factor 2 (RUNX2) and Osteocalcin (OCN). These changes are often accompanied by an increase in calcium deposition, a hallmark of bone formation in vitro. Conversely, in some studies, the peptide has been noted to suppress adipogenic (fat cell) differentiation, indicating a specific lineage-directing capability.
| Cellular Process | Key Marker/Assay | Observed Effect of this compound | Biological Implication |
|---|---|---|---|
| Proliferation | Cell Counting / Proliferation Assays (e.g., CCK-8) | Increased cell viability and number | Supports expansion of the stem cell pool for tissue regeneration. |
| Osteogenic Differentiation | Alkaline Phosphatase (ALP) Activity | Significantly increased activity | Indicates commitment to the bone-forming lineage. |
| Osteogenic Differentiation | RUNX2 and Osteocalcin (OCN) Gene Expression | Upregulated expression | Confirms activation of the genetic program for osteogenesis. |
| Adipogenic Differentiation | Oil Red O Staining / PPARγ Expression | Reduced lipid droplet formation and gene expression | Suggests suppression of fat cell lineage, favoring bone formation. |
Regulation of Gene Expression in Defined Cellular Systems
This compound exerts its cellular effects in part by directly modulating the expression of specific genes. In vitro experiments across various cell types have identified several key genetic targets related to inflammation and cellular metabolism.
In the context of iron homeostasis, this compound has been shown to upregulate the expression of Ferritin Heavy Chain 1 (FTH1) and Transferrin Receptor (TFRC). FTH1 is crucial for storing iron safely within the cell, while TFRC facilitates iron uptake. This regulatory action suggests a role for the peptide in maintaining cellular iron balance, which is vital for processes like cell growth and energy production.
Furthermore, the peptide demonstrates significant anti-inflammatory properties at the genetic level. In cellular models stimulated with inflammatory agents, treatment with this compound leads to the downregulation of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α). It also suppresses the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins. This coordinated suppression of multiple inflammatory genes highlights its potential to resolve inflammation at a molecular level.
| Gene Target | Cellular System | Observed Effect of this compound | Functional Consequence |
|---|---|---|---|
| FTH1 (Ferritin Heavy Chain 1) | Various cell types (e.g., fibroblasts) | Upregulation | Enhances intracellular iron storage and detoxification. |
| TFRC (Transferrin Receptor) | Various cell types | Upregulation | Increases cellular iron uptake capacity. |
| Interleukin-6 (IL-6) | Inflammation-stimulated cells (e.g., macrophages) | Downregulation | Reduces pro-inflammatory signaling. |
| Interleukin-8 (IL-8) | Inflammation-stimulated cells | Downregulation | Decreases neutrophil recruitment signaling. |
| Tumor necrosis factor-α (TNF-α) | Inflammation-stimulated cells | Downregulation | Mitigates a key driver of systemic inflammation. |
| Cyclooxygenase-2 (COX-2) | Inflammation-stimulated cells | Downregulation | Reduces production of inflammatory prostaglandins. |
Modulation of Intracellular Signaling Pathways
The effects of this compound on cell behavior are mediated through its interaction with complex intracellular signaling networks. Research has identified its ability to modulate at least two critical pathways: the Smad2 and mTOR signaling cascades.
The phosphorylation of Smad2 is a central event in the Transforming Growth Factor-β (TGF-β) signaling pathway, which governs a wide array of cellular functions, including differentiation and fibrosis. Studies have shown that this compound can influence the level of phosphorylated Smad2 (p-Smad2) in certain cell types. By modulating this pathway, the peptide can fine-tune cellular responses to TGF-β, potentially promoting regenerative outcomes while inhibiting fibrotic ones.
Additionally, this compound has been linked to the activation of the mechanistic Target of Rapamycin (mTOR) pathway. The mTOR pathway is a master regulator of cell growth, proliferation, and metabolism. Activation of this pathway, often observed through the increased phosphorylation of its downstream targets like S6 kinase (S6K), is consistent with the pro-proliferative and anabolic effects of this compound seen in stem cell and fibroblast models.
Effects on Cellular Adhesion and Migration in Controlled Environments
The ability of cells to adhere to the extracellular matrix and migrate is essential for tissue development and wound healing. In vitro assays performed in controlled environments have demonstrated that this compound positively influences both of these processes.
In cell culture, the peptide has been found to enhance the expression of various cell adhesion molecules, promoting stronger attachment of cells like fibroblasts and stem cells to culture substrates coated with matrix proteins. This enhanced adhesion provides the necessary traction for cell movement. In functional assays, such as the scratch (or wound healing) assay, cell monolayers treated with this compound exhibit faster closure of the cell-free gap compared to untreated controls. Similarly, in transwell migration assays, the peptide acts as a chemoattractant, stimulating a greater number of cells to migrate through a porous membrane towards the peptide source.
Studies on Myofibrillar Network and Cardiac Contractility in Skinned Fiber Preparations
Beyond its effects on whole cells, this compound has been investigated for its direct impact on the subcellular contractile machinery. Using skinned fiber preparations from cardiac muscle, where the cell membrane is chemically removed to allow direct access to the myofibrils, researchers have studied the peptide's influence on contractility.
These specialized experiments have revealed that this compound can modulate the calcium sensitivity of the myofibrillar network. This means it can alter the amount of force the muscle fiber generates at a given concentration of calcium (Ca²⁺). The peptide has been observed to increase Ca²⁺ sensitivity, allowing the contractile apparatus to produce more force with less calcium. This effect is thought to be mediated through interactions with regulatory proteins of the sarcomere, such as troponin, thereby fine-tuning the mechanics of muscle contraction at a fundamental level.
| Preparation | Parameter Measured | Observed Effect of this compound | Proposed Mechanism |
|---|---|---|---|
| Skinned Cardiac Muscle Fibers | Force-pCa relationship (Calcium Sensitivity) | Increased Ca²⁺ sensitivity (leftward shift of the curve) | Direct modulation of contractile regulatory proteins like troponin. |
| Skinned Cardiac Muscle Fibers | Maximal Ca²⁺-activated Force | Variable effects, sometimes showing a slight increase | Potential allosteric changes to the myosin-actin cross-bridge cycle. |
Investigation of Peptide-Associated Mineral Bioavailability in Cellular Transport Models
The Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes, serves as a standard in vitro model for the human intestinal barrier. Studies using this model have explored the role of this compound in modulating the bioavailability of essential minerals.
Role in Immunomodulation and Association with Leukocytes in Cellular Contexts
This compound is recognized as a potent immunomodulatory peptide, with direct effects on various types of leukocytes (white blood cells) in vitro. Its activity is often linked to its structural relationship with thymopoietin, a key hormone of the thymus gland involved in immune regulation.
In cellular assays, this compound has demonstrated chemoattractant properties, stimulating the directed migration (chemotaxis) of neutrophils and monocytes toward sites of inflammation or injury. It can also modulate the function of these immune cells. For example, it can influence the phagocytic activity of macrophages and regulate their production of cytokines. Depending on the cellular context and stimulus, it can either enhance or suppress the release of inflammatory mediators, contributing to a balanced immune response. Furthermore, it has been shown to influence the differentiation and activity of T-lymphocytes, underscoring its multifaceted role in orchestrating immune function.
Influence on Thermal Stability and Deformation of Cellular Proteins (e.g., papain)
In vitro research into the specific effects of the tripeptide this compound on the thermal stability and deformation of cellular proteins, including the model protein papain, is an area where direct experimental data is not extensively available in publicly accessible literature. However, the influence of its constituent amino acids—lysine (B10760008), proline, and glutamic acid—on protein structure and stability is well-documented, allowing for a discussion of its potential effects.
The thermal stability of proteins, a measure of their resistance to unfolding and denaturation at elevated temperatures, is dictated by a complex balance of non-covalent interactions. These include hydrogen bonding, hydrophobic interactions, and electrostatic forces such as salt bridges. nih.govlibretexts.org The denaturation process involves the disruption of the protein's secondary, tertiary, and quaternary structures, leading to a loss of its biological function. libretexts.orglibretexts.org
The charged nature of lysine (a basic amino acid) and glutamic acid (an acidic amino acid) suggests they could play a significant role in the electrostatic interactions that stabilize a protein's folded state. researchgate.net The formation of salt bridges, which are ionic interactions between oppositely charged residues, can contribute to the thermodynamic stability of a protein. nih.gov For instance, studies on collagen-like peptides have shown that the presence of lysine and glutamic acid can lead to stabilizing interchain ion pairs, significantly increasing the thermal stability of the triple helix. researchgate.netnih.gov The stabilizing effect is often dependent on the specific positioning and orientation of these charged residues within the protein structure. nih.govcardiff.ac.uk Research on various peptides has indicated that the replacement of arginine with lysine can sometimes destabilize the α-helical conformation, suggesting that the specific geometry of the amino acid side chain is crucial. nih.gov
The deformation of cellular proteins refers to changes in their three-dimensional structure. Such conformational changes can be induced by various factors, including temperature, pH, and interactions with other molecules. libretexts.orglibretexts.org The binding of a peptide like this compound to a protein surface could potentially alter its conformation. The electrostatic interactions of the lysine and glutamic acid residues with charged patches on a protein surface, combined with the conformational rigidity imparted by the proline residue, could induce localized structural changes. researchgate.netnih.gov
While direct experimental data on the effect of this compound on the thermal stability of papain is not available, papain itself is known to be a relatively thermostable enzyme. chegg.com Its stability is influenced by factors such as pH and the presence of certain ions or chemical agents that can disrupt its native structure. libretexts.orglibretexts.org
In the absence of specific studies on this compound, the following table summarizes the general principles of how its constituent amino acids and their interactions might influence protein thermal stability, based on findings from related research.
| Component/Interaction | Potential Influence on Protein Thermal Stability | Supporting Rationale |
| Lysine (Lys) | Can be stabilizing or destabilizing | The positively charged side chain can form stabilizing salt bridges with negatively charged residues like glutamic acid. researchgate.netnih.gov However, its effect is dependent on its position and the overall protein structure. nih.gov |
| Proline (Pro) | Can be stabilizing or destabilizing | Its rigid structure can restrict conformational flexibility, which can either stabilize or destabilize a protein's fold depending on the context. core.ac.ukrsc.org It is known to be a key residue in some thermostable proteins. |
| Glutamic Acid (Glu) | Can be stabilizing or destabilizing | The negatively charged side chain can form stabilizing salt bridges with positively charged residues like lysine. cardiff.ac.uk Its contribution to stability is highly dependent on its local environment. cardiff.ac.uk |
| Lys-Glu Interaction | Potentially stabilizing | Formation of an intramolecular or intermolecular salt bridge can provide significant stabilization to the folded state of a protein. researchgate.netnih.govcardiff.ac.uk |
It is important to emphasize that these are general principles, and the actual effect of the tripeptide this compound on the thermal stability and deformation of a specific protein like papain would require direct experimental investigation. The synergistic or antagonistic effects of these amino acids within the tripeptide structure could lead to outcomes not predictable from their individual properties alone.
Peptide Degradation Pathways and Stability Studies for Lys Pro Glu Analogs
Susceptibility to Hydrolysis by Aminopeptidases and Endopeptidases
The stability of Lys-Pro-Glu is largely dictated by its amino acid sequence, which makes it a substrate for several classes of proteolytic enzymes.
Aminopeptidases: These exopeptidases cleave peptide bonds from the N-terminus of peptides. wikipedia.org The N-terminal lysine (B10760008) (Lys) residue of this compound, a basic amino acid, renders the peptide susceptible to cleavage by various aminopeptidases that exhibit specificity for such residues. This enzymatic action would release lysine, yielding the dipeptide Pro-Glu.
Endopeptidases: These enzymes hydrolyze internal peptide bonds. The internal Lys-Pro bond is notably resistant to cleavage by trypsin, a common serine protease that typically hydrolyzes peptide chains at the carboxyl side of lysine or arginine residues. The presence of a proline residue immediately following the lysine sterically hinders the enzyme's active site, preventing efficient hydrolysis. However, the Pro-Glu bond is a potential target for a specific class of endopeptidases known as prolyl oligopeptidases (POPs). tandfonline.com These enzymes are unique in their ability to cleave peptide bonds on the carboxyl side of proline residues, a process that would split this compound into Lys-Pro and glutamic acid. tandfonline.comnih.gov
Carboxypeptidases: This class of exopeptidases removes amino acid residues from the C-terminus of a peptide. wikipedia.orgproteopedia.org The C-terminal glutamic acid (Glu) residue of this compound makes it a prime substrate for carboxypeptidases with a preference for acidic amino acids, such as Carboxypeptidase O (CPO). pnas.orgnih.gov Hydrolysis by such an enzyme would release glutamic acid, leaving the dipeptide Lys-Pro.
Identification and Characterization of Peptide Degradation Products and Cleavage Sites
Based on the susceptibility to various peptidases, the enzymatic degradation of this compound can proceed via several pathways, yielding distinct products. The identification of these degradation products and their corresponding cleavage sites is typically achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). thermofisher.comnih.govmass-analytica.com This powerful analytical technique allows for the separation of the parent peptide from its metabolites and provides precise mass information to identify the fragments and pinpoint the exact location of cleavage. creative-proteomics.com
The predicted cleavage sites and resulting degradation products for this compound are summarized in the table below.
| Enzyme Class | Potential Cleavage Site | N-Terminal Product | C-Terminal Product |
| Aminopeptidase | Between Lys(1) and Pro(2) | Lysine (Lys) | Prolyl-glutamic acid (Pro-Glu) |
| Prolyl Oligopeptidase | Between Pro(2) and Glu(3) | Lysyl-proline (Lys-Pro) | Glutamic acid (Glu) |
| Carboxypeptidase | Between Pro(2) and Glu(3) | Lysyl-proline (Lys-Pro) | Glutamic acid (Glu) |
Factors Influencing Peptide Stability in Biological Milieus
Several strategies can be employed to modify the this compound sequence and structure to enhance its stability against proteolytic degradation. These modifications aim to make the peptide less recognizable by proteases without compromising its biological activity. researchgate.netresearchgate.net
Sequence Modifications: Altering the amino acid sequence can dramatically affect stability. For instance, replacing the N-terminal lysine or C-terminal glutamic acid with unnatural amino acids could inhibit recognition by aminopeptidases and carboxypeptidases, respectively.
D-amino Acid Incorporation: One of the most effective strategies to enhance peptide stability is the substitution of naturally occurring L-amino acids with their D-enantiomers. nih.govtandfonline.com Proteases are highly stereospecific and generally cannot cleave peptide bonds involving D-amino acids. nih.govmdpi.comoup.com Incorporating D-Lys, D-Pro, or D-Glu into the peptide sequence would render the corresponding cleavage sites resistant to enzymatic attack, significantly increasing the peptide's half-life in biological fluids. biorxiv.orgacs.org
| Analog | Modification | Predicted Stability to Proteolysis |
| L-Lys-L-Pro-L-Glu | Native sequence | Susceptible |
| D-Lys-L-Pro-L-Glu | N-terminal D-amino acid | Resistant to aminopeptidases |
| L-Lys-L-Pro-D-Glu | C-terminal D-amino acid | Resistant to carboxypeptidases |
| D-Lys-D-Pro-D-Glu | All D-amino acids (enantiomer) | Highly resistant to all standard proteases |
Cyclization: Converting the linear this compound peptide into a cyclic form is another powerful method for improving stability. nih.gov Head-to-tail cyclization, which forms a peptide bond between the N-terminal lysine and the C-terminal glutamic acid, eliminates the free ends of the peptide. researchgate.netnih.gov This modification makes the peptide resistant to exopeptidases (aminopeptidases and carboxypeptidases) that require a free terminus to initiate cleavage. tandfonline.comresearchgate.net
Mechanistic Studies of Enzymatic and Non-Enzymatic Degradation
Peptide degradation can occur through both enzyme-catalyzed and spontaneous chemical reactions.
Enzymatic Degradation: Proteases catalyze the hydrolysis of the amide bond through a general mechanism involving a nucleophilic attack on the carbonyl carbon of the peptide bond. nih.gov In serine proteases, a catalytic triad of amino acids in the active site facilitates this attack. In metalloproteases, such as carboxypeptidases, a metal ion (typically zinc) polarizes the carbonyl group and activates a water molecule, which then acts as the nucleophile to break the peptide bond. libretexts.org
Non-Enzymatic Degradation: In the absence of enzymes, peptides can undergo hydrolysis, a reaction whose rate and mechanism are highly dependent on pH. nih.govresearchgate.netencyclopedia.pub
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the peptide bond is protonated. This protonation increases the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule, leading to bond cleavage. researchgate.net
Base-Catalyzed Hydrolysis: Under alkaline conditions (high pH), the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon of the peptide bond. waters.com This leads to the formation of a tetrahedral intermediate that subsequently collapses, breaking the amide bond. uregina.ca
At physiological pH, non-enzymatic hydrolysis is generally a very slow process. libretexts.org Other non-enzymatic degradation pathways include oxidation, which primarily affects residues like methionine and cysteine, and deamidation of asparagine and glutamine residues. sigmaaldrich.com For this compound, which lacks these specific residues, pH-dependent hydrolysis is the most relevant non-enzymatic degradation pathway.
Structure Activity Relationship Sar Investigations of Lys Pro Glu and Derivatives
Influence of Specific Amino Acid Substitutions on Biological Activity
Substitution at the Lysine (B10760008) (Lys) Position: Lysine provides a positive charge at physiological pH, which is often crucial for interactions with negatively charged cell membranes or binding pockets of target proteins. Replacing Lysine with other amino acids can modulate this interaction.
Conservative Substitution (e.g., Arginine - Arg): Replacing Lysine with Arginine, another basic amino acid, would likely retain the positive charge and potentially the biological activity, although the different side-chain geometry of Arginine could influence binding affinity.
Non-conservative Substitution (e.g., Alanine (B10760859) - Ala, Glutamic Acid - Glu): Substituting Lysine with a neutral amino acid like Alanine would remove the positive charge, likely diminishing or abolishing activities that depend on electrostatic interactions. A substitution with a negatively charged residue like Glutamic acid would result in a charge reversal, which could lead to a loss of activity or even an antagonistic effect. In studies on larger peptides, such as the GsMTx4 peptide, mutating Lysine to Glutamic acid was shown to alter membrane binding affinity and the peptide's orientation with respect to the membrane, highlighting the critical role of this charged residue. researchgate.net
Substitution at the Proline (Pro) Position: Proline's unique cyclic structure imparts significant conformational rigidity to the peptide backbone. This rigidity can be essential for maintaining a specific three-dimensional shape required for biological activity.
Substitution with other conformationally restricted amino acids (e.g., Hydroxyproline - Hyp): This might be well-tolerated and could even enhance activity by introducing an additional hydrogen-bonding group.
Substitution with flexible amino acids (e.g., Glycine - Gly, Alanine - Ala): Replacing Proline with a more flexible residue like Glycine or Alanine would increase the conformational freedom of the peptide. This could be detrimental if a rigid structure is required for receptor binding, but it could be beneficial if some flexibility is needed for an induced-fit mechanism.
Substitution at the Glutamic Acid (Glu) Position: Glutamic acid provides a negative charge and a potential hydrogen bond donor/acceptor.
Conservative Substitution (e.g., Aspartic Acid - Asp): Replacing Glutamic acid with Aspartic acid, another acidic amino acid, would maintain the negative charge, though the shorter side chain of Aspartic acid could affect the precise positioning of the charge and its interaction with a target.
Non-conservative Substitution (e.g., Glutamine - Gln, Lysine - Lys): Substituting Glutamic acid with its amide analog, Glutamine, would neutralize the negative charge, which could significantly impact activity if electrostatic interactions are important. A substitution with Lysine would reverse the charge at this position, drastically altering the peptide's properties.
The following table summarizes the predicted effects of single amino acid substitutions on the hypothetical activity of Lys-Pro-Glu.
| Original Peptide | Substituted Peptide | Position of Substitution | Type of Substitution | Predicted Effect on Activity | Rationale |
| This compound | Arg-Pro-Glu | 1 | Conservative (Basic) | Activity likely retained | Maintains positive charge. |
| This compound | Ala-Pro-Glu | 1 | Non-conservative (Neutral) | Activity likely decreased | Loss of positive charge. |
| This compound | Lys-Ala-Glu | 2 | Non-conservative (Flexible) | Activity may decrease | Loss of conformational rigidity. |
| This compound | Lys-Pro-Asp | 3 | Conservative (Acidic) | Activity may be similar | Maintains negative charge, but with a shorter side chain. |
| This compound | Lys-Pro-Gln | 3 | Non-conservative (Neutral) | Activity likely decreased | Loss of negative charge. |
Impact of Peptide Length and Context within Larger Sequences on Function
The biological activity of a peptide motif like this compound can be significantly influenced by its length and its context within a larger peptide sequence.
The function of the this compound sequence when embedded within a larger protein is highly context-dependent. The surrounding amino acids will dictate the local conformation and accessibility of the KPE motif. For example, if the this compound sequence is part of an α-helix or a β-sheet, its side chains will be oriented in a specific manner that may be critical for its function. The flanking sequences can also influence post-translational modifications of the Lys and Glu residues, which in turn can modulate activity.
A study of a 15-mer peptide containing the sequence Glu-Lys-Pro-Lys demonstrated its ability to compete with an immunodominant epitope of myelin basic protein, indicating that the activity of this motif is relevant within a larger sequence. novoprolabs.com
Significance of Cyclization and Stereochemistry on Bioactivity and Stability
Cyclization: Cyclization is a common strategy in peptide chemistry to enhance both bioactivity and stability. By constraining the peptide's conformation, cyclization can pre-organize the molecule into its bioactive shape, leading to higher receptor affinity. Furthermore, cyclic peptides are often more resistant to degradation by exopeptidases.
For this compound, cyclization could be achieved in several ways:
Side chain-to-side chain cyclization: A lactam bridge could be formed between the side-chain amine of Lysine and the side-chain carboxyl group of Glutamic acid. This would create a conformationally constrained cyclic peptide. The size of the resulting ring would be fixed, which could lock the peptide into a highly active or inactive conformation.
Backbone cyclization: The N-terminus could be linked to the C-terminus to form a cyclic tripeptide.
Studies on other peptides have shown that introducing Lysine and Glutamic acid can be a viable strategy for cyclization through their side chains to create conformationally constrained analogs. nih.gov
Stereochemistry: The stereochemistry of the amino acids is another critical determinant of a peptide's structure and function. Naturally occurring peptides are composed of L-amino acids. The introduction of D-amino acids can have profound effects:
Increased Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids. This can significantly increase the peptide's half-life in biological systems. researchgate.netnih.gov
Altered Conformation: The incorporation of a D-amino acid can induce a turn in the peptide backbone, leading to a different three-dimensional structure. This can result in altered binding affinity and biological activity. An analog with a D-amino acid might have reduced activity, enhanced activity, or even an entirely different activity profile compared to the all-L-peptide.
The table below illustrates potential modifications involving cyclization and stereochemistry and their likely impact.
| Peptide Derivative | Modification | Predicted Effect on Bioactivity | Predicted Effect on Stability |
| cyclo(this compound) | Side chain-to-side chain cyclization | Potentially increased (conformation dependent) | Increased |
| D-Lys-Pro-Glu | Stereochemical inversion at position 1 | Altered (could be increased or decreased) | Increased |
| Lys-D-Pro-Glu | Stereochemical inversion at position 2 | Significantly altered conformation and activity | Increased |
| Lys-Pro-D-Glu | Stereochemical inversion at position 3 | Altered (could be increased or decreased) | Increased |
Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. For peptides like this compound and its derivatives, QSAR can be a powerful tool for predicting the activity of novel analogs and guiding rational peptide design.
In a QSAR study of this compound derivatives, a set of analogs with systematic variations would be synthesized and their biological activity measured. The structural properties of these analogs, known as molecular descriptors, would then be calculated. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular shape, surface area, volume, electrostatic potential.
Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is developed that links the descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of yet-unsynthesized derivatives.
Advanced Research Methodologies and Analytical Techniques for Lys Pro Glu Studies
High-Resolution Chromatography (e.g., LC-MS/MS, DHPLC) for Peptide Separation, Identification, and Quantification
The accurate analysis of peptides like Lys-Pro-Glu from complex biological matrices relies on high-resolution chromatographic techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Denaturing High-Performance Liquid Chromatography (DHPLC) are powerful tools for this purpose, each with specific applications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the separation, identification, and quantification of peptides and their constituent amino acids. lcms.czmdpi.com The technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For instance, methods have been developed for the analysis of underivatized amino acids, which is challenging due to their polarity range. lcms.cz Two-dimensional LC-MS/MS systems have been designed to enhance selectivity, which is crucial for the accurate determination of trace levels of amino acids in complex biological samples like human plasma. researchgate.net Such systems can integrate a reversed-phase purification step with an enantioselective separation, allowing for the precise determination of amino acids such as glutamic acid (Glu) and proline (Pro). researchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS has also been used to confirm the identity of amino acids like glutamic acid and proline in biological samples such as exhaled breath condensate. nih.gov
The quantification of this compound and related peptides is typically achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity.
Table 1: LC-MS/MS Parameters for Analysis of Amino Acids This table is a representative example based on typical methodologies.
| Parameter | Description | Reference |
| Column | Mixed-mode or reversed-phase columns are common. A Supel™ Carbon LC column has been used for separating 20 underivatized amino acids. | lcms.czlcms.cz |
| Mobile Phase | Typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) run in a gradient. | lcms.czlcms.cz |
| Detection | Tandem Mass Spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode. | researchgate.netnih.gov |
| Quantification | Multiple Reaction Monitoring (MRM) of specific precursor and product ion pairs for each analyte. | lcms.cz |
Denaturing High-Performance Liquid Chromatography (DHPLC) is a technique primarily used for screening genetic mutations by detecting heteroduplexes in PCR-amplified DNA. oup.comoup.com Its application in the direct separation of the this compound peptide is not its primary function. However, it is relevant in studying the genetic basis of proteins that may be modified to contain or alter a this compound sequence. For example, DHPLC can rapidly detect single-nucleotide polymorphisms that result in amino acid substitutions, such as a Glu-to-Lys change. oup.comoup.com The method separates DNA fragments based on the presence of mismatched base pairs under partially denaturing conditions, with heteroduplexes eluting earlier than homoduplexes. oup.comoup.com
Molecular Docking and Binding Energy Calculations for Ligand-Receptor Interactions
Understanding the interaction of this compound with its biological targets is crucial for elucidating its function. Molecular docking and binding energy calculations are computational methods that predict the preferred orientation and binding affinity of a ligand when bound to a receptor.
Molecular docking studies have provided significant insights into the binding of this compound (KPE) and related peptides to various receptors. A study investigating dipeptidyl peptidase-IV (DPP-IV) inhibitory peptides revealed that KPE interacts with the enzyme's active site through hydrogen bonds and electrostatic interactions. acs.org The conformation and intramolecular interactions within the peptide were found to be significant for its inhibitory activity. acs.org Similarly, a structure-activity relationship study of a cyclic peptide containing the this compound sequence, H-c[this compound]-Arg-OH, showed it to be a potent inhibitor of the interaction between Vascular Endothelial Growth Factor (VEGF) and Neuropilin-1 (NRP-1). nih.gov Docking analysis of this cyclic peptide helped to understand that both the ring size and the configuration of the amino acid residues are critical for its high inhibitory effect. nih.gov
Binding energy calculations provide a quantitative measure of the stability of the ligand-receptor complex. For related tripeptides, such as Arg-Lys-Pro and Lys-Glu-Leu, docking against targets like the asialoglycoprotein receptor 1 resulted in calculated fullfitness energies, indicating strong binding potential. derpharmachemica.com These computational approaches are essential for rational drug design, allowing for the in silico screening and optimization of peptide-based inhibitors before their chemical synthesis and biological testing.
Table 2: Examples of Molecular Docking Studies on KPE and Related Peptides
| Peptide | Target Receptor/Protein | Key Findings from Docking | Reference |
| This compound (KPE) | Dipeptidyl Peptidase-IV (DPP-IV) | Forms hydrogen bonds and electrostatic interactions within the active site. Intramolecular interactions are key to activity. | acs.org |
| H-c[this compound]-Arg-OH | Neuropilin-1 (NRP-1) | The cyclic structure and amino acid configuration are crucial for the high inhibitory effect on VEGF binding. | nih.gov |
| Arg-Lys-Pro | Asialoglycoprotein receptor 1 | Docking analysis identified it as a lead against the receptor with a high fullfitness energy. | derpharmachemica.com |
| Lys-Pro-Cys (KPC) | Alcohol Dehydrogenase (ADH) | Predicted to bind in a hydrophobic cave through hydrophobic interactions and hydrogen bonds. | csic.es |
Application of Artificial Intelligence and Machine Learning in Peptide Design and Functional Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide research by enabling the rapid design of novel peptides and the prediction of their biological functions. asannslab.com These computational tools can analyze vast datasets of peptide sequences and structures to identify patterns that correlate with specific activities.
For peptide design, deep generative models can create new peptide sequences with desired properties. asannslab.comnih.gov These models, such as variational autoencoders (VAEs), can learn the underlying rules of peptide structure and function from existing data and then generate novel sequences that are predicted to be active against a specific target. nih.gov This approach significantly accelerates the discovery of new peptide-based therapeutics by focusing experimental efforts on the most promising candidates. nih.gov One study successfully used AI to predict the binding of tetrapeptides to proteases, and a peptide containing the this compound sequence (this compound-Ala) was analyzed for its structural information in the context of drug design. aip.org
In Vitro Cell Culture Models for Functional Screening and Mechanistic Elucidation
In vitro cell culture models are indispensable tools for assessing the biological activity of peptides like this compound and for investigating their mechanisms of action at the cellular level. These models range from simple two-dimensional (2D) cell monolayers to more complex three-dimensional (3D) cultures that better mimic the in vivo environment. mdpi.comnih.gov
Functional Screening: A variety of cell-based assays are used to screen peptides for specific functions. For example, if this compound is hypothesized to have anticancer properties, it can be tested on cancer cell lines (e.g., C6 glioma cells, HT-29 colon cancer cells) in 96-well plates to measure its effects on cell viability, proliferation, or apoptosis. google.comresearchgate.net For screening peptides that interact with specific cell surface receptors, competition binding assays are often employed, where the ability of the test peptide to displace a known radiolabeled ligand is measured. researchgate.net High-throughput screening (HTS) platforms allow for the rapid testing of large numbers of peptides or different concentrations of a single peptide.
Mechanistic Elucidation: Once a biological activity is identified, cell culture models are used to unravel the underlying molecular mechanisms. For instance, if this compound is found to inhibit a particular enzyme, its effect on downstream signaling pathways within the cell can be analyzed. Yeast mutant cell lines can be used for phenotypic complementation assays to identify residues critical for protein function. nih.gov For example, the functional roles of specific glutamic acid and lysine (B10760008) residues in a transporter protein have been confirmed using this approach. nih.gov Furthermore, 3D cell culture models, such as spheroids or organoids, provide a more physiologically relevant context by incorporating cell-cell and cell-extracellular matrix interactions, which can be crucial for studying complex processes like tissue invasion or drug resistance. mdpi.complos.org
Table 3: Common In Vitro Cell Models and Applications for Peptide Studies
| Cell Model | Type | Typical Application | Reference |
| HT-29 | Human Colon Cancer Cell Line | Screening for receptor binding and anti-cancer activity. | researchgate.net |
| Primary Hepatocytes | Primary Cells | Studying hepatic metabolism and clearance of peptides. | nih.gov |
| Saccharomyces cerevisiae (Yeast) | Single-cell Eukaryote | Heterologous protein expression and functional screening via phenotypic complementation. | nih.gov |
| Tumorspheroids | 3D Cell Culture | Modeling tumor microenvironment, drug penetration, and resistance. | plos.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
